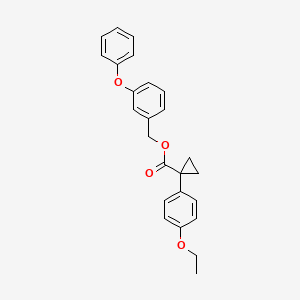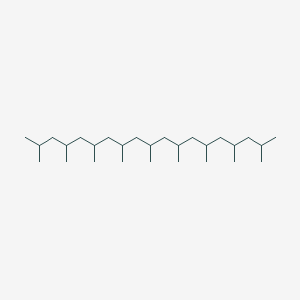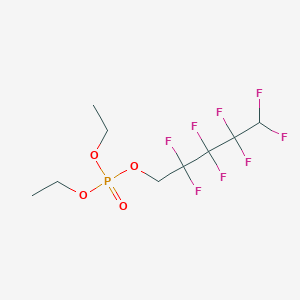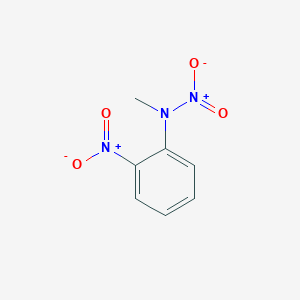
N-Methyl-N-(2-nitrophenyl)nitramide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-N-(2-nitrophenyl)nitramide is an organic compound characterized by the presence of a nitramide group attached to a methyl group and a 2-nitrophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Methyl-N-(2-nitrophenyl)nitramide can be synthesized through several methods. One common approach involves the reaction of N-methylamine with 2-nitrobenzoyl chloride, followed by nitration. The reaction typically requires a solvent such as dichloromethane and a nitrating agent like nitric acid .
Industrial Production Methods
Industrial production of this compound often involves large-scale nitration processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
N-Methyl-N-(2-nitrophenyl)nitramide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and catalytic hydrogenation are often used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are typical for substitution reactions.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
N-Methyl-N-(2-nitrophenyl)nitramide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive nitro group.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-Methyl-N-(2-nitrophenyl)nitramide involves its interaction with molecular targets through its nitro and amide groups. These functional groups can participate in various chemical reactions, such as nucleophilic substitution and redox reactions, leading to the formation of reactive intermediates that exert biological or chemical effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Methyl-N-(2,4,6-trinitrophenyl)nitramide: Similar structure but with additional nitro groups, leading to different reactivity and applications.
N-Methyl-2-pyrrolidone: Shares the N-methyl group but differs in the rest of the structure, resulting in distinct chemical properties and uses.
Uniqueness
Its ability to undergo various chemical reactions makes it a versatile compound in both research and industrial contexts .
Eigenschaften
CAS-Nummer |
102877-65-6 |
|---|---|
Molekularformel |
C7H7N3O4 |
Molekulargewicht |
197.15 g/mol |
IUPAC-Name |
N-methyl-N-(2-nitrophenyl)nitramide |
InChI |
InChI=1S/C7H7N3O4/c1-8(10(13)14)6-4-2-3-5-7(6)9(11)12/h2-5H,1H3 |
InChI-Schlüssel |
GEXZTGINGRRJQK-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C1=CC=CC=C1[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



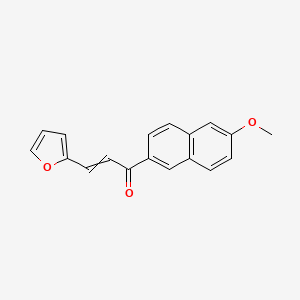
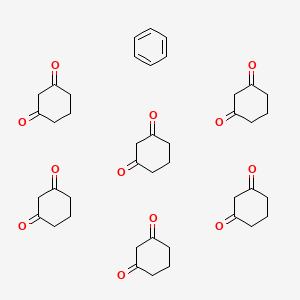

![4-[2-(4-ethoxyphenyl)ethenyl]-N,N-diethylaniline](/img/structure/B14344249.png)
![1-[4-(Hexyloxy)phenyl]pentan-1-one](/img/structure/B14344260.png)
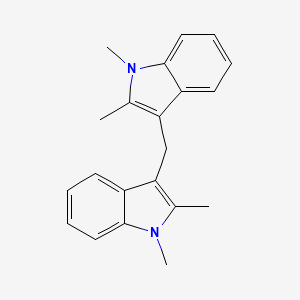
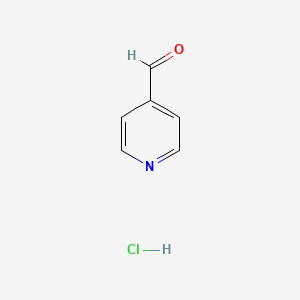
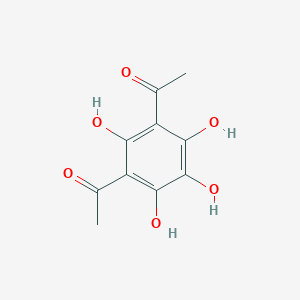
![6,7,8,8a-Tetrahydro-4aH-[1,4]dithiino[2,3-b]pyran-2,3-dicarbonitrile](/img/structure/B14344279.png)
